chemical structure and properties of N-(3-amino-2-methylphenyl)butanamide
chemical structure and properties of N-(3-amino-2-methylphenyl)butanamide
Foreword: Navigating the Landscape of Novel Chemical Entities
In the realm of drug discovery and development, the exploration of novel chemical entities is paramount. This guide provides a comprehensive technical overview of N-(3-amino-2-methylphenyl)butanamide, a compound of interest for its potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a robust predictive profile. Our objective is to equip researchers, scientists, and drug development professionals with a foundational understanding of its chemical structure, potential physicochemical properties, a plausible synthetic route, and methods for its characterization.
Chemical Identity and Structural Elucidation
N-(3-amino-2-methylphenyl)butanamide belongs to the class of aromatic amides. Its core structure consists of a butanamide group attached to a 2,3-diaminotoluene moiety. The presence of both a primary amino group and a secondary amide linkage on a substituted benzene ring suggests a molecule with diverse chemical reactivity and potential for forming various intermolecular interactions.
Molecular Structure
The chemical structure of N-(3-amino-2-methylphenyl)butanamide is depicted below.
Figure 1: Chemical Structure of N-(3-amino-2-methylphenyl)butanamide
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of N-(3-amino-2-methylphenyl)butanamide. These values are derived from computational models and data from analogous compounds.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₁₁H₁₆N₂O | |
| Molecular Weight | 192.26 g/mol | [1] |
| CAS Number | Not assigned | |
| Appearance | Expected to be a solid at room temperature | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | |
| pKa | Amino group: ~4-5; Amide N-H: ~17-18 | |
| LogP | ~2.0-2.5 |
Proposed Synthesis and Mechanistic Insights
A plausible and efficient synthesis of N-(3-amino-2-methylphenyl)butanamide can be envisioned through a two-step process starting from 2-methyl-3-nitroaniline. This approach offers good control over regioselectivity.
Synthesis Workflow
Figure 2: Proposed two-step synthesis workflow for N-(3-amino-2-methylphenyl)butanamide.
Experimental Protocol: Synthesis of N-(3-amino-2-methylphenyl)butanamide
Step 1: Synthesis of N-(2-methyl-3-nitrophenyl)butanamide (Acylation)
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-methyl-3-nitroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.
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Acylating Agent Addition: Slowly add butyryl chloride (1.1 eq) dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained at 0-5 °C during the addition.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Synthesis of N-(3-amino-2-methylphenyl)butanamide (Reduction)
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Reaction Setup: Dissolve the purified N-(2-methyl-3-nitrophenyl)butanamide (1.0 eq) in a protic solvent such as ethanol or methanol.
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Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).
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Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
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Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
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Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
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Purification: Concentrate the filtrate under reduced pressure to yield the desired product, N-(3-amino-2-methylphenyl)butanamide. The product can be further purified by recrystallization if necessary.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 6.5-7.5 ppm. Amide N-H proton as a broad singlet. Aliphatic protons of the butyl group. Methyl group on the aromatic ring as a singlet around δ 2.0-2.5 ppm. Amino group protons as a broad singlet. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. Carbonyl carbon of the amide around δ 170 ppm. Aliphatic carbons of the butyl group. Methyl carbon around δ 15-20 ppm. |
| FT-IR (ATR) | N-H stretching vibrations for the primary amine and secondary amide around 3200-3400 cm⁻¹. C=O stretching of the amide around 1640-1680 cm⁻¹. Aromatic C=C stretching vibrations. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the molecular weight of the compound. |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) Protocol:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
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Gradient Program: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at 254 nm.
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Injection Volume: 10 µL.
This method should provide a sharp peak for the pure compound, and the peak area can be used to determine its purity.
Potential Applications and Future Directions
While specific biological activities of N-(3-amino-2-methylphenyl)butanamide have not been reported, its structural motifs are present in various biologically active molecules. The presence of the substituted aniline core makes it a valuable scaffold for further chemical modifications. Potential areas of research interest include:
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Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic applications. The amino and amide functionalities provide handles for derivatization.
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Materials Science: As a monomer or precursor for the synthesis of novel polymers with unique properties.
Further studies are warranted to explore the biological and material properties of this compound and its derivatives.
Conclusion
This technical guide provides a detailed, albeit predictive, overview of N-(3-amino-2-methylphenyl)butanamide. By leveraging data from analogous compounds and established chemical principles, we have outlined its key chemical characteristics, a viable synthetic pathway, and appropriate analytical methods for its characterization. This document serves as a foundational resource for researchers embarking on the study of this and other novel chemical entities.
References
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ChemWhat. N-(3-amino-2-methylphenyl)-2-methylbutanamide. [Link]
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PubChem. N-(3-Amino-2-methylphenyl)-3-methylbutanamide. [Link]
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PubChem. N-(2-aminoethyl)-N-(3-methylphenyl)butanamide. [Link]
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Australian Industrial Chemicals Introduction Scheme. Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2- methoxyphenyl)-3-oxo-. [Link]
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US EPA. Butanamide, 2-ethyl-N-methyl-N-(3-methylphenyl)-. [Link]
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Wiley-VCH. Synthesis of N-Alkyl Amino Acids. [Link]
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CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
